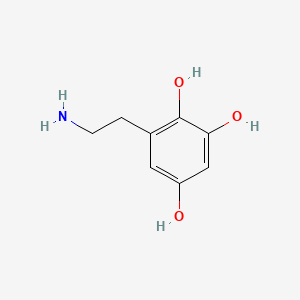

2,3,5-Trihydroxyphenethylamine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

41241-46-7 |

|---|---|

分子式 |

C8H11NO3 |

分子量 |

169.18 g/mol |

IUPAC 名称 |

6-(2-aminoethyl)benzene-1,2,4-triol |

InChI |

InChI=1S/C8H11NO3/c9-2-1-5-3-6(10)4-7(11)8(5)12/h3-4,10-12H,1-2,9H2 |

InChI 键 |

VSVPPZRSQLMEMS-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CCN)O)O)O |

规范 SMILES |

C1=C(C=C(C(=C1CCN)O)O)O |

其他CAS编号 |

41241-46-7 |

同义词 |

2,3,5-trihydroxyphenethylamine |

产品来源 |

United States |

Chemical Synthesis and Derivatization of 6 Hydroxydopamine

Laboratory Synthetic Methodologies

A significant challenge in the synthesis and handling of 6-hydroxydopamine is its propensity for autoxidation, especially at physiological pH. researchgate.netdoi.org This instability means that the compound is rapidly oxidized by molecular oxygen, a process central to its neurotoxic effects. researchgate.net To mitigate this, synthetic procedures are often conducted under specific conditions, and the final product is typically stored as a more stable salt, such as a hydrochloride or hydrobromide.

More advanced synthetic strategies have been developed to improve yields and purity. One such method involves the oxidation of 2,4,5-trimethoxybenzaldehyde (B179766) or 2,4,5-tribenzyloxybenzaldehyde. wikipedia.org Additionally, the synthesis of 6-hydroxydopamine has been achieved through a process involving the addition of methanol (B129727) to an o-quinone intermediate. wikipedia.org

Synthesis of Analogs and Derivatives for Research Applications

To investigate the mechanisms of 6-hydroxydopamine's neurotoxicity and to explore its structure-activity relationships, a variety of analogs and derivatives have been synthesized. nih.govnih.gov These modifications often target either the aromatic ring or the ethylamine (B1201723) side chain.

A key strategy involves substituting the hydroxyl groups on the aromatic ring. For instance, a series of analogs where the C4-hydroxy group is replaced with different electron-donating or electron-withdrawing substituents has been synthesized to study the relationship between redox properties and neurotoxicity. nih.gov Furthermore, methylated analogs, with methyl groups at the 2 and/or 5 positions, have been created to block potential sites of nucleophilic attack on the corresponding quinone oxidation products. nih.gov The synthesis of the 6-thio derivative, 6-thiodopamine, was undertaken to evaluate the influence of specific structural features on neurodestructive properties. doi.org

Modifications to the ethylamine side chain have also been a focus of synthetic efforts. These alterations can influence the compound's interaction with neurotransmitter uptake systems. The synthesis of such analogs allows for a detailed examination of how different parts of the molecule contribute to its biological activity. acs.org

Biosynthesis and Endogenous Formation of 6 Hydroxydopamine

Non-Enzymatic Oxidation Pathways from Catecholamines (e.g., Dopamine)

The formation of 6-OHDA from dopamine (B1211576) can occur spontaneously through non-enzymatic processes, particularly autoxidation. nih.gov This process involves the oxidation of dopamine by molecular oxygen, which is notably enhanced under certain conditions. researchgate.net The autoxidation of 6-OHDA itself is a rapid process that generates reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and superoxide (B77818) anions. nih.govnih.govplos.org

The presence of metal ions can significantly catalyze the autoxidation of dopamine. Manganese (Mn) has been shown to be a potent stimulator of dopamine autoxidation, leading to the production of 6-OHDA in vitro under physiological conditions. nih.gov In experiments where dopamine was incubated with manganese, 6-OHDA was produced, whereas no dopamine oxidation was observed in the absence of the metal ion. nih.gov Similarly, iron (Fe²⁺) in the presence of hydrogen peroxide (as in Fenton-type reactions) or fatty acid hydroperoxides can mediate the conversion of dopamine to 6-OHDA. nih.govunina.itacs.orgunina.it

This non-enzymatic oxidation of dopamine is a complex process that leads to the formation of several reactive intermediates. The oxidation of dopamine first generates dopamine quinone (DQ). unina.it Under conditions of oxidative stress, this quinone can be further hydroxylated to form 6-OHDA. nih.gov The autoxidation process is known to produce p-quinone and hydrogen peroxide as byproducts. researchgate.netplos.org In laboratory settings, antioxidants like ascorbic acid are sometimes added to preparations to prevent the rapid autoxidation of 6-OHDA. researchgate.net

Table 1: Conditions Facilitating Non-Enzymatic Formation of 6-Hydroxydopamine from Dopamine

| Condition/Catalyst | Description | Reference |

|---|---|---|

| Autoxidation | Spontaneous oxidation of dopamine by molecular oxygen, a process that can be rapid under physiological conditions. | nih.govresearchgate.net |

| Manganese (Mn) | Acts as a catalyst, significantly stimulating the auto-oxidation of dopamine to form 6-OHDA. | nih.gov |

| Iron (Fe²⁺) / H₂O₂ (Fenton-type reaction) | The presence of ferrous iron and hydrogen peroxide enhances the non-enzymatic hydroxylation of dopamine. | nih.govunina.itacs.org |

| Iron (Fe²⁺) / Fatty Acid Hydroperoxides | Iron can mediate the generation of 6-OHDA quinone from the reaction of dopamine with fatty acid hydroperoxides. | unina.it |

Enzymatic Pathways in Biological Systems (e.g., Tyrosinase-mediated)

In addition to non-enzymatic routes, specific enzymes can catalyze the formation of 6-OHDA from dopamine. Peroxidase enzymes, in the presence of hydrogen peroxide (H₂O₂), have been identified as key mediators of this conversion. unina.itmdpi.com Studies have shown that the oxidation of dopamine by a peroxidase/H₂O₂ system leads to significant amounts of 6-OHDA. unina.itacs.org The yield of 6-OHDA in these reactions is dependent on the concentration of H₂O₂. unina.it This pathway involves the nucleophilic attack of the hydrogen peroxide anion on dopamine quinone, a transient product of dopamine oxidation. unina.it Enzymes such as horseradish peroxidase (HRP) and lactoperoxidase (LPO) have been demonstrated to produce 6-OHDA from dopamine in the presence of H₂O₂ and nitrite (B80452) ions. acs.org

The role of tyrosinase, another key enzyme in catecholamine metabolism, is more complex. Some research indicates that under specific experimental conditions, tyrosinase-catalyzed oxidation of dopamine does not produce detectable amounts of 6-OHDA. unina.it Instead, tyrosinase primarily oxidizes dopamine to dopaminochrome and other melanin (B1238610) precursors. unina.it However, tyrosinase can contribute to a related pathway by oxygenating 2,4-dihydroxyphenylalanine to produce 6-hydroxydopa (the amino acid precursor to 6-OHDA), a reaction that is dependent on a co-substrate such as dopamine. medicaljournalssweden.se Therefore, while peroxidase appears to be directly involved in converting dopamine to 6-OHDA, tyrosinase's role is more indirect, centered on the metabolism of related precursors. unina.itmedicaljournalssweden.se

Table 2: Enzymatic Systems Involved in 6-Hydroxydopamine Formation

| Enzyme System | Reaction | Outcome | Reference |

|---|---|---|---|

| Peroxidase / H₂O₂ | Oxidation of dopamine | Produces significant amounts of 6-OHDA. The yield is dependent on H₂O₂ concentration. | unina.itmdpi.comacs.org |

| Horseradish Peroxidase (HRP) / LPO / H₂O₂ / NO₂⁻ | Oxidation of dopamine in the presence of nitrite | Formation of 6-OHDA and 6-nitrodopamine. | acs.org |

| Tyrosinase | Oxidation of dopamine | Primarily forms dopaminochrome; detectable 6-OHDA formation was not observed under the tested conditions. | unina.it |

| Tyrosinase | Oxygenation of 2,4-dihydroxyphenylalanine | Forms 6-hydroxydopa, using dopamine as a co-substrate. | medicaljournalssweden.se |

Detection in Biological Samples (excluding human clinical context)

The detection and quantification of 6-OHDA in biological samples are crucial for research, particularly in studies using animal models of neurodegeneration. nih.govjove.com Various analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of 6-OHDA. nih.govacs.org For enhanced sensitivity and selectivity, HPLC is often coupled with electrochemical detection (HPLC-ED). researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) kits are also commercially available for the in vitro quantitative measurement of 6-OHDA concentrations in various biological fluids, including serum and plasma. abbexa.commybiosource.com These kits are based on antigen-antibody interactions and typically use either a competitive ELISA or a double-sandwich ELISA format. abbexa.commybiosource.com For instance, competitive ELISA kits utilize a microtiter plate pre-coated with 6-OHDA, where the 6-OHDA in the sample competes with the coated antigen for binding to a biotinylated detection antibody. mybiosource.com The resulting signal is inversely proportional to the amount of 6-OHDA in the sample. abbexa.com These assays have been developed for use in samples from various species, including rats. mybiosource.com

In animal models, such as rats injected with 6-OHDA to study Parkinson's disease, these detection methods are vital. frontiersin.org For example, after inducing a lesion with 6-OHDA, the extent of neurodegeneration is often confirmed by analyzing the loss of tyrosine hydroxylase-positive neurons in specific brain regions like the substantia nigra pars compacta. elsevier.eselsevier.es While this immunohistochemical approach measures the effect of the toxin, direct measurement of 6-OHDA in tissues or fluids using methods like HPLC or ELISA provides quantitative data on the compound itself.

Table 3: Methods for Detection of 6-Hydroxydopamine in Biological Samples

| Method | Principle | Sample Types | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties. Often coupled with electrochemical detection (ED) for higher sensitivity. | Incubation mixtures, biological fluids. | nih.govresearchgate.netacs.org |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantitative immunoassay based on antigen-antibody binding. Typically uses a competitive or sandwich format with a colorimetric readout. | Serum, plasma, and other biological fluids. | abbexa.commybiosource.commybiosource.com |

Mechanisms of Action and Cellular Neurotoxicity of 6 Hydroxydopamine

Selective Uptake and Accumulation in Catecholaminergic Neurons

The defining characteristic of 6-OHDA's neurotoxicity is its specificity for neurons that utilize catecholamines—dopamine (B1211576) and noradrenaline—as neurotransmitters. This selectivity is not inherent to the molecule itself but is conferred by the very systems these neurons use for their normal function: high-affinity plasma membrane transporters.

Catecholaminergic neurons are equipped with specialized transporter proteins, the dopamine transporter (DAT) and the noradrenaline transporter (NET), embedded in their cell membranes. The primary function of these transporters is to reabsorb dopamine and noradrenaline from the synaptic cleft back into the neuron, a process called reuptake that terminates the neurotransmitter's signal and recycles it for future use. Due to its close structural resemblance to these endogenous catecholamines, 6-OHDA is recognized and actively transported into the cell by both DAT and NET. This active transport mechanism allows 6-OHDA to accumulate inside dopaminergic and noradrenergic neurons at concentrations far exceeding those in the extracellular space. Consequently, neurons that express high levels of these transporters, such as those in the substantia nigra and locus coeruleus, are exquisitely vulnerable to 6-OHDA's toxic effects, while other cell types lacking these transporters remain largely unaffected.

| Transporter | Endogenous Substrate | Neurotoxin Substrate | Location of Expressing Neurons |

| Dopamine Transporter (DAT) | Dopamine | 6-Hydroxydopamine (6-OHDA) | Substantia nigra, Ventral tegmental area |

| Noradrenaline Transporter (NET) | Noradrenaline (Norepinephrine) | 6-Hydroxydopamine (6-OHDA) | Locus coeruleus, Sympathetic ganglia |

Oxidative Stress and Reactive Species Generation

Once concentrated within the cytosol of catecholaminergic neurons, 6-OHDA unleashes a potent oxidative assault. It undergoes a series of chemical reactions that produce a variety of highly reactive and damaging molecules, leading to a state of severe oxidative stress.

6-OHDA is an unstable molecule that readily undergoes auto-oxidation, a process of spontaneous oxidation in the presence of oxygen. This reaction converts 6-OHDA into p-quinone, a highly electrophilic molecule. During this conversion, an intermediate semiquinone radical is also formed. These quinone species are particularly destructive because they can react with and modify essential cellular macromolecules, such as proteins and DNA. They possess a high affinity for nucleophilic groups, especially the sulfhydryl (-SH) groups found in cysteine residues of proteins. By binding to these groups, quinones can inactivate critical enzymes, disrupt protein structure, and trigger cellular dysfunction, contributing significantly to the neurodegenerative process.

The auto-oxidation of 6-OHDA is a major source of reactive oxygen species (ROS). In the first step of this process, 6-OHDA reacts with molecular oxygen (O2) to produce the superoxide (B77818) radical (O2•−) and a semiquinone. The newly formed superoxide radical can then be converted to hydrogen peroxide (H2O2) either spontaneously or through a reaction catalyzed by the enzyme superoxide dismutase (SOD). This rapid and substantial production of H2O2 and superoxide radicals overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage to lipids, proteins, and nucleic acids.

The toxicity of the ROS generated from 6-OHDA auto-oxidation is dramatically amplified in the presence of free iron. Hydrogen peroxide (H2O2) can react with ferrous iron (Fe2+) in the Fenton reaction to generate the hydroxyl radical (•OH), one of the most reactive and damaging free radicals known. Furthermore, the quinones and semiquinones produced from 6-OHDA can engage in redox cycling. For instance, p-quinone can be reduced back to a semiquinone or hydroquinone (B1673460) by cellular reductants, which can then be re-oxidized, consuming more oxygen and generating more superoxide radicals in a futile cycle that perpetuates oxidative stress. This iron-catalyzed production of highly potent radicals exacerbates the neurotoxic cascade.

| Reactive Species | Source/Generation Pathway | Cellular Target/Effect |

| p-Quinone / Semiquinone | Auto-oxidation of 6-OHDA | Covalently binds to proteins (especially sulfhydryl groups), inactivating enzymes. |

| Superoxide Radical (O2•−) | Auto-oxidation of 6-OHDA | Precursor to other ROS; can damage cellular components. |

| Hydrogen Peroxide (H2O2) | Dismutation of superoxide radicals | Can diffuse across membranes; precursor to the highly reactive hydroxyl radical via the Fenton reaction. |

| Hydroxyl Radical (•OH) | Fenton reaction (H2O2 + Fe2+) | Extremely reactive; causes widespread, non-specific damage to lipids, proteins, and DNA. |

Generation of Hydrogen Peroxide (H2O2) and Superoxide Radicals (O2•−)

Mitochondrial Dysfunction and Bioenergetic Impairment

Mitochondria, the powerhouses of the cell, are a primary target of 6-OHDA's toxic actions. The integrity of mitochondria is essential for neuronal survival, as they are responsible for generating the majority of the cell's ATP through the electron transport chain (ETC). 6-OHDA disrupts mitochondrial function through several mechanisms. Research has shown that 6-OHDA directly inhibits the activity of Complex I and Complex IV, two key enzyme complexes in the mitochondrial ETC. This inhibition disrupts the flow of electrons, leading to a collapse in ATP production and compromising the cell's energy supply. The impaired electron flow also causes electrons to "leak" from the ETC, where they can react with oxygen to produce even more superoxide radicals, creating a vicious cycle of mitochondrial damage and oxidative stress. This bioenergetic failure ultimately triggers downstream cell death pathways, leading to the demise of the neuron.

Inhibition of Electron Transport Chain Complexes (e.g., Complex I)

A primary mechanism of 6-OHDA-induced neurotoxicity is the impairment of mitochondrial function, specifically through the inhibition of the electron transport chain (ETC). While 6-OHDA is known to inhibit both Complex I and Complex IV of the ETC in isolated mitochondria, its cytotoxic effects are largely attributed to the oxidative stress generated from its auto-oxidation rather than direct, potent inhibition of the ETC in the same manner as toxins like MPP+. researchgate.net The accumulation of 6-OHDA within mitochondria leads to a disruption in the normal flow of electrons, which contributes to a decrease in ATP production and an increase in the generation of superoxide radicals. This mitochondrial dysfunction is a key factor in the subsequent cascade of events leading to neuronal cell death. researchgate.netnih.gov

Alterations in Mitochondrial Dynamics (Fission and Mitophagy)

6-Hydroxydopamine significantly alters the dynamic processes of mitochondrial fission and fusion. Exposure to 6-OHDA has been shown to induce an imbalance, often tipping the scales towards increased mitochondrial fission. nih.gov This results in a fragmented mitochondrial network. nih.govmdpi.com The process of mitochondrial fission is regulated by proteins such as Drp1, which translocates from the cytosol to the mitochondria to mediate constriction and division. nih.gov

This increase in fission is closely linked to mitophagy, the selective degradation of dysfunctional mitochondria through an autophagy-lysosomal pathway. nih.govmdpi.com While mitophagy is a crucial quality control mechanism to remove damaged organelles, excessive or pathological fission and subsequent mitophagy can contribute to the neurodegenerative process. nih.govmdpi.com The stress induced by 6-OHDA can trigger an upregulation of these mito-QC (mitochondrial quality control) responses, including increased mitochondrial fragmentation. soton.ac.uk

Induction of Programmed Cell Death Pathways

The cellular damage instigated by 6-OHDA ultimately converges on the activation of programmed cell death pathways, primarily apoptosis. scienceopen.comnih.gov

Apoptosis Induction and Caspase Activation in Cellular Models

In various cellular models, including PC12 cells and primary rat cortical cells, 6-OHDA is a potent inducer of apoptosis. caymanchem.com This process is characterized by the activation of a cascade of cysteine proteases known as caspases. mdpi.com Specifically, 6-OHDA has been demonstrated to activate initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3. caymanchem.com The activation of caspase-3, in particular, is a key event that leads to the cleavage of various cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis, including chromatin condensation and DNA fragmentation. caymanchem.comselleckchem.com Interestingly, evidence also points to non-apoptotic roles for caspase-3 activation in response to 6-OHDA, suggesting its involvement in earlier synaptic dysfunction before the onset of cell death. mdpi.com

Autophagy Modulation and Lysosomal Activity

As mentioned in the context of mitochondrial dynamics, 6-OHDA modulates autophagy, particularly the specialized form of mitophagy. nih.gov The process of autophagy involves the sequestration of cellular components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. soton.ac.uk In the context of 6-OHDA toxicity, autophagy appears to have a dual role. It can be a protective mechanism to clear damaged mitochondria and aggregated proteins. However, sustained or excessive autophagy can also contribute to cell death. The interplay between 6-OHDA-induced oxidative stress, mitochondrial damage, and the autophagic-lysosomal pathway is a critical determinant of cell fate. nih.govsoton.ac.uk

Molecular and Cellular Targets of 6-Hydroxydopamine Toxicity

The neurotoxic effects of 6-OHDA are mediated by its interaction with and subsequent damage to essential biomolecules. wikipedia.org

Protein, Lipid, and DNA Damage Mechanisms

The auto-oxidation of 6-OHDA is a primary source of its toxicity, leading to the generation of highly reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. glpbio.comscienceopen.com These ROS can indiscriminately attack and damage a wide range of cellular components.

Protein Damage: ROS can oxidize amino acid residues in proteins, leading to the formation of protein carbonyls and other modifications. This can alter protein structure and function, leading to enzyme inactivation and the formation of protein aggregates. nih.gov The quinones formed from 6-OHDA oxidation are also highly reactive and can form adducts with nucleophilic groups on proteins, further contributing to protein dysfunction. glpbio.comnih.gov

Lipid Damage: The polyunsaturated fatty acids in cellular membranes are particularly vulnerable to ROS-induced damage in a process called lipid peroxidation. nih.gov This can disrupt membrane integrity, alter fluidity, and impair the function of membrane-bound proteins. nih.gov

DNA Damage: Oxidative stress can also lead to damage to nucleic acids. ROS can cause modifications to DNA bases and induce single- and double-strand breaks. If this damage is not efficiently repaired, it can lead to mutations and contribute to the apoptotic cascade. researchgate.netmdpi.com

Modulation of Signal Transduction Pathways (e.g., Akt, p38 MAPK, Nrf2)

The neurotoxin 6-hydroxydopamine (6-OHDA) exerts its cytotoxic effects by influencing several key intracellular signal transduction pathways that regulate cell survival, apoptosis, and oxidative stress responses. The modulation of pathways such as Akt, p38 mitogen-activated protein kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) is central to the neurodegenerative process initiated by 6-OHDA.

The Akt/PI3K pathway is a critical pro-survival signaling cascade. Studies have shown that 6-OHDA can significantly decrease the phosphorylation of Akt, leading to reduced cell viability. frontiersin.org For instance, in PC12 cells, 6-OHDA dramatically decreased the levels of phosphorylated Akt (p-Akt). frontiersin.org Conversely, activation of the Akt pathway has been demonstrated to be neuroprotective. Interventions that increase p-Akt levels can ameliorate the neurotoxicity induced by 6-OHDA. frontiersin.org Some therapeutic compounds have been shown to protect against 6-OHDA-induced neurotoxicity by activating the Akt/GSK3β signaling pathway. frontiersin.org In some contexts, however, 6-OHDA has been observed to increase the phosphorylation of Akt, suggesting a complex, context-dependent role for this pathway in the response to 6-OHDA-induced stress. mdpi.com

The p38 MAPK pathway is a stress-activated kinase pathway often associated with apoptosis. A substantial body of evidence indicates that 6-OHDA treatment leads to the phosphorylation and activation of p38 MAPK in various neuronal cell models, including PC12 cells, MN9D cells, and primary mesencephalic neurons. plos.orgnih.gov This activation of p38 is a sustained event that precedes apoptosis. nih.gov The inhibition of p38 MAPK, either through pharmacological inhibitors like SB203580 and PD169316 or through the expression of a dominant-negative form of p38, has been shown to be neuroprotective against 6-OHDA-induced cell death. plos.orgnih.gov The activation of p38 by 6-OHDA is linked to the activation of both caspase-8 and caspase-9 mediated apoptotic pathways. nih.gov Furthermore, the upstream activators of p38 in this context appear to be reactive oxygen species (ROS), specifically superoxide anions and nitric oxide. nih.gov

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of a variety of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1. spandidos-publications.com 6-OHDA-induced oxidative stress is known to activate the Nrf2-ARE pathway. spandidos-publications.complos.org However, some neuroprotective compounds exert their effects by further enhancing the activation of the Nrf2 pathway. For example, sulforaphane (B1684495) has been shown to protect against 6-OHDA toxicity by inducing Nrf2 nuclear translocation and subsequent HO-1 expression in a PI3K/Akt-dependent manner. spandidos-publications.com Similarly, isoorientin (B1672268) has been found to activate the AMPK/AKT-Nrf2 signaling pathway to protect against 6-OHDA-induced neurotoxicity. rsc.org These findings highlight the therapeutic potential of targeting the Nrf2 pathway to mitigate 6-OHDA-induced neuronal damage. nih.govnih.gov

Interactive Data Table: Modulation of Signal Transduction Pathways by 6-Hydroxydopamine

| Pathway | Effect of 6-OHDA | Key Findings | Cell Models | Citations |

|---|---|---|---|---|

| Akt/PI3K | Generally Decreased Activation (Phosphorylation) | Decreased p-Akt levels are associated with reduced cell viability. Activation of this pathway can be neuroprotective. | PC12, SH-SY5Y | frontiersin.orgms-editions.clphypha.ir |

| p38 MAPK | Increased Activation (Phosphorylation) | Sustained activation precedes and contributes to apoptosis. Inhibition of p38 is neuroprotective. | PC12, MN9D, Primary Mesencephalic Neurons, SH-SY5Y | plos.orgnih.govnih.govresearchgate.net |

| Nrf2 | Activation | 6-OHDA induces Nrf2 activation as a response to oxidative stress. Further potentiation of this pathway can be neuroprotective. | PC12, SH-SY5Y | spandidos-publications.complos.orgrsc.orgnih.govscielo.br |

Neuroinflammatory Responses Induced by 6-Hydroxydopamine in Preclinical Models

The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to create preclinical models of Parkinson's disease, in part because it effectively reproduces the neuroinflammatory processes observed in the human condition. frontiersin.orgresearchgate.net Neuroinflammation, characterized by the activation of glial cells, is a key component of the pathology induced by 6-OHDA. frontiersin.orgelsevier.es

Microglial Activation and Astrogliosis in in vitro and in vivo (non-human) studies

Microglial Activation:

In vitro studies have consistently demonstrated that 6-OHDA induces microglial activation. In primary mesencephalic cultures, 6-OHDA treatment leads to a significant increase in microglial activation, which is associated with an increase in NADPH oxidase subunit expression and the production of superoxide anions. nih.gov This activation of microglia appears to be a crucial and early event in the cascade leading to dopaminergic cell death, acting synergistically with the direct toxic effects of 6-OHDA. nih.gov Furthermore, neuroprotective agents have been shown to suppress this 6-OHDA-induced microglial activation. researchgate.net

In vivo (non-human) studies in rodent models confirm the findings from cell cultures. Following the injection of 6-OHDA into the brain, there is a rapid and pronounced activation of microglia in the nigrostriatal system. frontiersin.orgnih.gov This microgliosis often precedes astrogliosis and is accompanied by the upregulation of pro-inflammatory molecules like TNF-α. frontiersin.org The activation of microglia is considered a key driver of the progressive neurodegeneration seen in these models. frontiersin.org

Astrogliosis:

In vitro and in vivo studies also reveal significant astrogliosis, the activation and proliferation of astrocytes, in response to 6-OHDA. In rodent models, intranigral or intrastriatal injection of 6-OHDA leads to acute astrogliosis in the nigrostriatal system. frontiersin.orgnih.gov This reactive astrogliosis is a chronic feature in these models. nih.gov While traditionally viewed as a secondary response to neuronal injury, there is growing evidence that reactive astrocytes can themselves contribute to the neurodegenerative process. en-journal.org For instance, some studies suggest that promoting astrocyte proliferation can be neuroprotective in the context of 6-OHDA toxicity. jst.go.jp The activation of glial cells, including both microglia and astrocytes, has been observed as early as the third day after a 6-OHDA lesion and can persist for several weeks. elsevier.es

Interactive Data Table: Glial Cell Responses to 6-Hydroxydopamine in Preclinical Models

| Glial Cell Type | Response to 6-OHDA | Key Characteristics | Model Type | Citations |

|---|---|---|---|---|

| Microglia | Activation (Microgliosis) | Early and rapid response, increased NADPH oxidase expression, production of ROS and pro-inflammatory cytokines. | In vitro (primary mesencephalic cultures), In vivo (rodent models) | frontiersin.orgnih.govresearchgate.net |

| Astrocytes | Activation (Astrogliosis) | Acute and chronic response, proliferation, can be both neuroprotective and neurotoxic. | In vivo (rodent models) | frontiersin.orgelsevier.esnih.govjst.go.jp |

Applications of 6 Hydroxydopamine in Preclinical Research Models

Development of Neurodegeneration Models in Laboratory Animals

6-OHDA is a cornerstone in creating models of neurodegeneration, specifically those targeting the dopaminergic system implicated in Parkinson's disease. researchgate.netelsevier.es Because 6-OHDA cannot cross the blood-brain barrier, it must be administered directly into the brain via stereotaxic injection. elsevier.esjove.com This allows for precise targeting of specific brain regions involved in PD pathology. jove.commdbneuro.com

The administration of 6-OHDA induces the degeneration of dopaminergic neurons, mimicking the neuronal loss observed in Parkinson's disease patients. jove.commdpi.com This neurotoxin is taken up by dopamine (B1211576) transporters, leading to the destruction of the nigrostriatal pathway. jove.com To enhance the selectivity for dopaminergic neurons, a norepinephrine (B1679862) reuptake inhibitor is often co-administered to protect noradrenergic neurons from the toxin's effects. jove.com

Different lesion models can be created depending on the injection site, including the substantia nigra pars compacta (SNc), the striatum, or the medial forebrain bundle (MFB). elsevier.esjove.com Lesions in the SNc and MFB result in rapid and extensive neuronal degeneration, leading to more severe parkinsonian symptoms. jove.com In contrast, striatal injections cause a slower, retrograde degeneration of dopaminergic neurons. jove.com Unilateral lesions are frequently used, resulting in motor impairments on the contralateral side of the body. nih.gov

Stereotaxic surgery is the standard method for delivering 6-OHDA to specific brain regions in rodents. jove.comfrontiersin.org The animal is anesthetized and placed in a stereotaxic frame that allows for precise positioning of a microinjection needle. frontiersin.org The coordinates for the target brain region, such as the medial forebrain bundle or striatum, are determined using a rat or mouse brain atlas. frontiersin.org

The 6-OHDA solution, often dissolved in saline with ascorbic acid to prevent auto-oxidation, is then slowly infused into the target area. frontiersin.org The precision of the injection is critical for the consistency and reproducibility of the lesion. mdpi.com

Animals with 6-OHDA-induced lesions exhibit a range of behavioral deficits that are analogous to the symptoms of Parkinson's disease. These are assessed through various tests:

Rotational Behavior: A key indicator of a successful unilateral lesion is the rotational or turning behavior induced by dopamine agonists like apomorphine (B128758) or amphetamine. mdpi.comnih.govnih.govmdbneuro.com Animals with significant dopamine depletion will show a postural bias and rotate contralaterally to the lesion. mdpi.commdbneuro.com

Motor Coordination and Balance: Tests such as the rotarod are used to evaluate balance and motor coordination, which are typically impaired in lesioned animals. nih.govresearchgate.net

Forelimb Use and Akinesia: The cylinder test and stepping test are used to assess forelimb akinesia and asymmetry in paw use, revealing deficits in the paw contralateral to the lesion. jove.comnih.gov

Exploratory and Non-Motor Behaviors: Open-field tests can reveal changes in locomotor activity and exploration. nih.gov Additionally, tests like the sucrose (B13894) preference test can indicate anhedonia, a depressive-like symptom. nih.govmdbneuro.com

Biochemical analysis confirms the extent of the dopaminergic lesion. This typically involves measuring the levels of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum. mdpi.comaging-us.com A significant reduction in these neurochemicals on the lesioned side is a hallmark of the model. aging-us.com Histological analysis, often using tyrosine hydroxylase (TH) immunohistochemistry, is performed to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. mdpi.complos.org

| Behavioral Test | Parameter Measured | Typical Finding in 6-OHDA Lesioned Animals | Reference |

|---|---|---|---|

| Apomorphine/Amphetamine-Induced Rotation | Contralateral rotations | Significant increase in rotations | mdpi.comnih.govnih.gov |

| Rotarod Test | Time spent on the rotating rod | Decreased latency to fall | nih.govresearchgate.net |

| Cylinder Test | Asymmetry in forelimb use for postural support | Reduced use of the contralateral forelimb | nih.gov |

| Stepping Test | Number of adjusting steps with the forelimb | Impaired stepping with the contralateral forelimb | jove.com |

| Open Field Test | Total distance traveled, rearing frequency | Decreased locomotor activity | nih.gov |

| Sucrose Preference Test | Preference for sucrose solution over water | Reduced preference, indicating anhedonia | nih.gov |

Methodologies for Stereotaxic Injections and Lesioning

Evaluation of Neuroprotective and Modulatory Agents in in vitro and in vivo (non-human) Systems

The 6-OHDA model is a valuable tool for testing the efficacy of potential neuroprotective and neuro-modulatory therapies for Parkinson's disease. researchgate.netaging-us.com

The neurotoxicity of 6-OHDA is largely attributed to the generation of reactive oxygen species (ROS) and oxidative stress. researchgate.netnih.gov This makes the 6-OHDA model particularly suitable for evaluating the neuroprotective effects of antioxidants.

In Vitro Studies: In cell culture models, such as those using PC12 or SH-SY5Y cells, pretreatment with antioxidants has been shown to protect against 6-OHDA-induced cell death. nih.govfrontiersin.org For example, N-acetylcysteine (NAC) has been demonstrated to reduce 6-OHDA neurotoxicity. researchgate.netneurofit.com Other studies have shown that natural compounds with antioxidant properties, like thymol (B1683141) and various bis-sulfonamide derivatives, can increase cell viability and reduce intracellular ROS in the presence of 6-OHDA. nih.govfrontiersin.org

In Vivo Studies: In animal models, the administration of antioxidants has been shown to mitigate the neurodegenerative effects of 6-OHDA. For instance, treatment with quercetin (B1663063) and desferrioxamine has been found to protect neurons and maintain striatal dopamine levels. jst.go.jp Similarly, the antioxidant thymol improved motor function and reduced oxidative damage in 6-OHDA-lesioned rats. nih.gov

Recent research has focused on the role of neuroinflammation in Parkinson's disease, with the P2X7 receptor (P2X7R) emerging as a potential therapeutic target. researchgate.net P2X7R is involved in inflammatory responses and its activation has been linked to neuronal damage. spandidos-publications.com

Studies using the 6-OHDA model have shown that antagonists of the P2X7R can be neuroprotective. researchgate.netfrontiersin.org For example, the P2X7R antagonist Brilliant Blue G (BBG) has been shown to reduce microglial activation and prevent the loss of dopaminergic neurons in 6-OHDA-lesioned rats. researchgate.netnih.gov Administration of BBG attenuated the motor deficits and the reduction in striatal dopamine content caused by 6-OHDA. nih.gov These findings suggest that blocking P2X7R can mitigate the synaptotoxicity, neurotoxicity, and gliosis associated with 6-OHDA-induced parkinsonism. nih.gov Other P2X7R antagonists have also demonstrated the ability to prevent the depletion of striatal dopamine stores in this model. spandidos-publications.comfrontiersin.org

| Agent Type | Specific Agent | Observed Effect in 6-OHDA Model | Reference |

|---|---|---|---|

| Antioxidant | N-acetylcysteine (NAC) | Reduced neurotoxicity in vitro | researchgate.netneurofit.com |

| Thymol | Improved motor function and reduced oxidative stress in vivo | nih.gov | |

| Quercetin and Desferrioxamine | Protected neurons and maintained striatal dopamine levels in vivo | jst.go.jp | |

| P2X7R Antagonist | Brilliant Blue G (BBG) | Attenuated motor deficits, reduced microgliosis, and protected dopaminergic neurons | researchgate.netnih.gov |

| A-438079 | Prevented striatal dopaminergic deficit | nih.gov |

Studies on Growth Factors and Cell-based Therapies in Animal Models

The 6-OHDA-induced animal model of Parkinson's disease has been instrumental in evaluating the potential of growth factors and cell-based therapies to counteract neurodegeneration.

Growth Factors:

Research has explored the neuroprotective and neurorestorative effects of various growth factors in 6-OHDA-lesioned animals. Glial cell line-derived neurotrophic factor (GDNF) has shown potent neurotrophic effects on dopaminergic neurons, promoting their survival and function in preclinical models. jneurosci.orgmdpi.com However, clinical trials with GDNF have yielded inconsistent results. mdpi.com

Studies have also investigated other growth factors. For instance, intranasal administration of insulin-like growth factor-2 (IGF-2) in a 6-OHDA mouse model restored levels of tyrosine hydroxylase, a marker for dopamine neurons, and reduced α-synuclein aggregation. researchgate.net This neuroprotective effect is believed to be mediated through the IGF-2 receptor/PI3K/AKT pathway. researchgate.net Similarly, brain-derived neurotrophic factor (BDNF) signaling has been implicated in the pathophysiology of the 6-OHDA model, with lesions affecting BDNF and its receptor TrkB mRNA levels in various brain regions. plos.org Chronic treatment with certain therapeutic agents has been shown to modulate these changes, suggesting a potential avenue for intervention. plos.org

Cerebral dopamine neurotrophic factor (CDNF) has also been investigated for its therapeutic potential. In one study, intrastriatally administered CDNF partially rescued dopamine neurons and improved motor behavior in animals with 6-OHDA-induced toxicity. nih.gov However, its efficacy was not observed in a combined model using both 6-OHDA and α-synuclein pre-formed fibrils. nih.gov

Cell-based Therapies:

Cell transplantation represents another promising therapeutic strategy evaluated in the 6-OHDA model. The transplantation of dopaminergic neurons, often derived from embryonic stem cells or induced pluripotent stem cells (iPSCs), into the dopamine-depleted striatum has demonstrated the potential to restore dopamine levels and improve motor function in preclinical studies. biologists.comoatext.com

Long-term studies in 6-OHDA-lesioned mice and rats have shown robust survival of transplanted human embryonic stem cell-derived midbrain dopaminergic neurons, leading to the restoration of motor behaviors. stemcell.com Similar positive outcomes, including neuron survival and function without adverse overgrowth, have been observed in parkinsonian monkeys, indicating the potential for developing cell-based therapies for Parkinson's disease. stemcell.com

Furthermore, grafting embryonic ventral mesencephalon tissue into the denervated striatum of 6-OHDA-lesioned mice has been shown to alleviate some of the induced motor deficits. nih.gov While these preclinical studies are promising, challenges such as tumor formation from transplanted cells remain a concern that researchers are actively working to address. oatext.com

Comparative Studies with Other Neurotoxins and Catecholamines

To better understand the specific mechanisms of 6-OHDA-induced neurotoxicity, researchers have conducted comparative studies with other neurotoxins and related catecholamines.

Distinguishing Effects from MPTP and Rotenone (B1679576)

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine):

Both 6-OHDA and MPTP are used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons. mdbiosciences.com However, there are key differences in their mechanisms of action. Unlike 6-OHDA, MPTP itself is not the active neurotoxin. mdbiosciences.com It is a lipophilic compound that can cross the blood-brain barrier and is then metabolized by monoamine oxidase B (MAO-B) in glial cells to its toxic form, 1-methyl-4-phenylpyridinium (MPP+). mdbiosciences.com MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits complex I of the mitochondrial respiratory chain, similar to 6-OHDA. mdbiosciences.com

While both toxins lead to dopaminergic cell death, the underlying cellular mechanisms may differ. For instance, some studies suggest that 6-OHDA-induced cell death is apoptotic, while MPP+-mediated cell death may follow a different pathway. jneurosci.org Furthermore, in vitro, 6-OHDA can be non-selective at higher concentrations, affecting both dopaminergic and non-dopaminergic neurons, whereas MPP+ appears to be more specific. jneurosci.orgnih.gov In animal models, 6-OHDA generally produces more widespread and intense cell loss compared to MPTP. nih.gov

Rotenone:

Rotenone is another neurotoxin used to model Parkinson's disease, and like 6-OHDA and MPP+, it inhibits mitochondrial complex I. auckland.ac.nzplos.org However, there are distinctions in their effects. In differentiated dopaminergic neuroblastoma cells, rotenone was found to be a more potent inducer of cell death at lower concentrations compared to 6-OHDA and MPP+. plos.org The effects of 6-OHDA on cellular bioenergetics were markedly less pronounced than those of rotenone or MPP+ at cytotoxic doses, suggesting a mechanism for 6-OHDA that is largely independent of bioenergetic dysfunction. plos.org

In terms of the timeline of neurodegeneration in animal models, 6-OHDA tends to induce a more rapid neuronal loss, making it suitable for short-term studies. In contrast, rotenone-induced models may be more appropriate for studying the long-term pathological and physiological processes of the disease. nih.gov A significant advantage of the rotenone model is its ability to produce α-synuclein aggregates, a key pathological hallmark of Parkinson's disease, which is not typically observed in 6-OHDA or MPTP models. frontiersin.org

Comparison with Dopamine and 5-Hydroxydopamine

Dopamine:

Interestingly, dopamine itself can exhibit neurotoxic properties at high concentrations, a finding that supports the theory that processes related to dopamine metabolism may contribute to the pathogenesis of Parkinson's disease. nih.gov In vitro studies have shown that at concentrations above 300 microM, dopamine can cause fixation and loss of viability in both dopaminergic and non-dopaminergic cells, similar to the effects of 6-OHDA at slightly lower concentrations. nih.gov The oxidation of dopamine can produce reactive oxygen species and quinones, which are also key mediators of 6-OHDA's toxicity. wikipedia.orgnih.gov

5-Hydroxydopamine (5-OHDA):

5-Hydroxydopamine is a structural isomer of 6-OHDA. In vitro studies on rabbit arterial strips have revealed different mechanisms of action between the two compounds. While both can enhance the release of noradrenaline, their direct effects on postsynaptic receptors differ. nih.gov 6-OHDA produced a biphasic contraction, with the second, larger contraction being indirect and mediated by noradrenaline release. In contrast, 5-OHDA elicited a large, monophasic contraction, suggesting it acts as a direct agonist at postsynaptic alpha-1 adrenoceptors. nih.gov This indicates that while both are hydroxydopamines, their pharmacological profiles and, by extension, their toxicological mechanisms, are not identical.

Analytical Methodologies for 6 Hydroxydopamine and Its Metabolites in Research

Chromatographic Techniques (e.g., HPLC with Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a primary and highly sensitive method for the quantitative analysis of 6-hydroxydopamine (6-OHDA), also known as 2,3,5-Trihydroxyphenethylamine, and its metabolites in various biological samples. scidoc.orgresearchgate.net This technique is particularly valuable in neuroscience research for measuring levels of dopamine (B1211576) (DA) and its key metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue and microdialysis perfusates. scidoc.orgmdpi.commdpi.com The electrochemical detector offers exceptional sensitivity for electroactive compounds like catecholamines, allowing for detection at picogram levels. researchgate.net

In studies modeling Parkinson's disease, HPLC-ECD is employed to verify the extent of dopaminergic lesion following 6-OHDA administration. mdpi.com For instance, researchers have used HPLC-ECD to demonstrate significant decreases in DA and DOPAC in the striatum and nucleus accumbens of mice after intrastriatal 6-OHDA injection. mdpi.com This method also allows for the calculation of dopamine turnover by assessing the ratio of metabolites (like DOPAC) to dopamine. mdpi.com

The versatility of HPLC extends to the analysis of a wide range of neurochemicals. By adjusting chromatographic conditions and detector settings, it is possible to measure monoamines, their precursors, and metabolites simultaneously. lcms.cz This includes the separation and quantification of various amino acids and aminothiols. lcms.cz For example, a study utilized HPLC with integrated pulsed amperometric detection (HPLC-IPAD) to analyze changes in striatal neurotransmitters in a 6-OHDA-induced mouse model of Parkinson's disease. frontiersin.org

The sample preparation for HPLC analysis typically involves homogenization of brain tissue in an acidic solution, such as perchloric acid, followed by centrifugation and filtration to remove proteins and other macromolecules. frontiersin.org The resulting supernatant is then injected into the HPLC system for analysis. frontiersin.org

Table 1: HPLC Applications in 6-OHDA Research

| Application | Analytes Measured | Key Findings | Reference(s) |

| Neurochemical Characterization of 6-OHDA Lesions | Dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC) | Significant decrease in DA and DOPAC in dorsal striatum and nucleus accumbens. | mdpi.com |

| Assessment of Neuroprotective Agents | Dopamine (DA), Homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC) | Partial restoration of DA and its metabolites in the striatum after treatment. | mdpi.comnih.gov |

| Analysis of Dopamine Metabolism | Dopamine (DA), L-DOPA, DOPAC | Altered levels of dopamine and its precursors in inflamed colonic mucosa. | mdpi.com |

| Evaluation of Herbal Mixture Effects | Striatal neurotransmitters | Regulation of striatal dopamine and acetylcholine (B1216132) levels. | frontiersin.org |

| Transplantation Studies | Dopamine (DA), 3,4-Dihydroxyphenylacetic acid (DOPAC), Homovanillic acid (HVA) | Increased levels of DA and its metabolites in the transplanted side of the brain. | scidoc.org |

Electrochemical Studies of Oxidation Products

Electrochemical techniques, particularly cyclic voltammetry and rotating ring-disc electrode voltammetry, are powerful tools for investigating the oxidation pathways of 6-hydroxydopamine and its metabolites. cdnsciencepub.com These methods provide valuable insights into the generation and reactivity of transient intermediates and products formed during redox reactions. cdnsciencepub.com

Studies have shown that 6-hydroxydopamine is more easily oxidized than dopamine. cdnsciencepub.com The initial two-electron oxidation of 6-OHDA leads to the formation of a highly reactive p-quinone intermediate. cdnsciencepub.com This quinone is susceptible to nucleophilic attack and intramolecular cyclization. cdnsciencepub.com The neurotoxicity of 6-OHDA is thought to be related to the reactions of this p-quinone intermediate with nucleophilic groups on proteins at physiological pH. cdnsciencepub.com

Further oxidation of the 6-OHDA-p-quinone can occur at the free phenolic hydroxyl group at more positive potentials, which may accelerate secondary reactions with nucleophiles. cdnsciencepub.com Cyclic voltammetry can be used to monitor these oxidation processes. For instance, in acidic solutions, the cyclic voltammogram of 6-OHDA on a platinum electrode shows distinct oxidation and reduction peaks corresponding to the formation and subsequent reaction of the quinone species. cdnsciencepub.com

Fast-scan cyclic voltammetry (FSCV) is a specialized electrochemical technique that allows for the real-time measurement of neurotransmitter release and uptake with subsecond temporal resolution. researchgate.netfsu.edu In the context of 6-OHDA research, FSCV has been used to measure dopamine depletion in the striatum of animal models. researchgate.netacs.org By applying a rapid voltage ramp to a carbon-fiber microelectrode, FSCV can detect the oxidation of dopamine, providing a direct measure of its concentration in the extracellular space. researchgate.net This technique has been instrumental in characterizing the effects of 6-OHDA lesions on both tonic and phasic dopamine release. fsu.edunih.gov

Table 2: Electrochemical Findings on 6-OHDA Oxidation

| Technique | Key Observation | Implication | Reference(s) |

| Cyclic Voltammetry | Two-electron oxidation leads to a reactive p-quinone intermediate. | The p-quinone's reactivity with nucleophiles is linked to 6-OHDA's neurotoxicity. | cdnsciencepub.com |

| Rotating Ring-Disc Electrode Voltammetry | Allows for the generation and detection of transient intermediates and products. | Provides detailed information on the pathways and mechanisms of redox reactions. | cdnsciencepub.com |

| Fast-Scan Cyclic Voltammetry (FSCV) | Measures real-time dopamine release and uptake in vivo. | Enables the assessment of dopamine depletion and compensatory mechanisms in 6-OHDA models. | researchgate.netnih.govmdpi.com |

Spectrophotometric and Oxymetric Assays

Spectrophotometric and oxymetric assays are valuable methods for studying the oxidation of 6-hydroxydopamine and the activity of enzymes involved in its metabolism. These techniques are often used to characterize the kinetics of oxidation reactions and to identify the products formed.

UV-Vis spectrophotometry can be used to monitor the oxidation of 6-OHDA by observing changes in the absorbance spectrum over time. doi.orgnih.gov For example, the auto-oxidation of 6-OHDA at pH 7.4 results in an irreversible shift in the maximum absorbance (λmax) from 291 nm for the hydroquinone (B1673460) to 268 nm for the corresponding p-benzoquinone. doi.org This change is accompanied by the appearance of a reddish color due to the quinone's absorption in the visible region. doi.org The kinetics of the hydroxylation branch of o-dopaminequinone, which leads to the formation of 6-hydroxydopamine, have been characterized using spectrophotometric and oxymetric assays. nih.gov

Oxymetric assays, which measure oxygen consumption, can be used in conjunction with spectrophotometry to study the stoichiometry of oxidation reactions. nih.gov For instance, simultaneous oxygen electrode and polarographic measurements have shown that the net concentration of hydrogen peroxide produced during the air oxidation of 6-OHDA is less than expected. nih.gov This is because the generated hydrogen peroxide competitively oxidizes 6-OHDA. nih.gov

These assays are also employed to assess cell viability in in vitro studies of 6-OHDA-induced neurotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan (B1609692) product, which is indicative of cell viability. mdpi.com Similarly, the lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Table 3: Spectrophotometric and Oxymetric Assay Applications

| Assay Type | Application | Key Measurement | Reference(s) |

| UV-Vis Spectrophotometry | Monitoring 6-OHDA oxidation | Shift in λmax from 291 nm to 268 nm | doi.org |

| Oxymetric Assay | Studying oxidation stoichiometry | Measurement of oxygen consumption | nih.gov |

| MTT Assay | Assessing cell viability | Formation of formazan from MTT reduction | mdpi.com |

| Lactate Dehydrogenase (LDH) Assay | Measuring cytotoxicity | Release of LDH from damaged cells | glpbio.com |

| Fluorescein (B123965) Diacetate (FDA) Assay | Determining cell viability | Fluorescence of fluorescein produced by intracellular esterases | mdpi.com |

Histochemical and Immunofluorescence Techniques for Neuronal Damage Assessment

Histochemical and immunofluorescence techniques are essential for visualizing and quantifying neuronal damage in animal models of neurodegeneration induced by 6-hydroxydopamine. These methods provide critical information about the loss of specific neuronal populations, the integrity of neuronal structures, and the associated glial response.

Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the most common method used to assess the extent of dopaminergic neuron loss. mdpi.complos.org A significant reduction in TH-positive staining in the substantia nigra pars compacta (SNpc) and the striatum is a hallmark of a successful 6-OHDA lesion. mdpi.complos.org The loss of TH immunoreactivity can be quantified to determine the percentage of neuronal degeneration. biorxiv.org

Immunofluorescence techniques offer the ability to visualize multiple cellular markers simultaneously. For example, double or triple immunofluorescence staining can be used to co-localize proteins of interest within specific cell types. iiarjournals.org This has been used to show the co-localization of activating transcription factor 3 (ATF3) and galectin 3 in dopaminergic neurons injured by 6-OHDA. iiarjournals.org Other commonly used neuronal markers include NeuN for mature neurons and microtubule-associated protein 2 (MAP-2). plos.orgaginganddisease.org

Histochemical stains are also employed to assess general cellular morphology and neuronal health. Nissl staining is used to visualize the Nissl bodies in the cytoplasm of neurons, and a loss of Nissl substance (chromatolysis) is indicative of neuronal injury. mdpi.com Hematoxylin and eosin (B541160) (H&E) staining provides an overview of the tissue architecture and can reveal pathological changes such as cell shrinkage and nuclear condensation. mdpi.com Fluoro-Jade staining is used to specifically label degenerating neurons.

The glial response to neuronal injury is often assessed by staining for glial fibrillary acidic protein (GFAP) for astrocytes and ionized calcium-binding adapter molecule 1 (Iba1) for microglia. mdpi.com An increase in the expression of these markers indicates astrogliosis and microgliosis, respectively, which are common features of neuroinflammation following 6-OHDA-induced damage.

Table 4: Histochemical and Immunofluorescence Techniques for Neuronal Damage Assessment

| Technique | Marker(s) | Purpose | Reference(s) |

| Immunohistochemistry/Immunofluorescence | Tyrosine Hydroxylase (TH) | To identify and quantify dopaminergic neurons. | mdpi.complos.orgbiorxiv.org |

| Immunofluorescence | NeuN, MAP-2 | To identify mature neurons. | plos.orgaginganddisease.org |

| Immunofluorescence | GFAP, Iba1 | To assess astrogliosis and microgliosis. | mdpi.com |

| Nissl Staining | Nissl bodies | To visualize neuronal morphology and injury. | mdpi.com |

| Hematoxylin & Eosin (H&E) Staining | General cell morphology | To observe overall tissue architecture and pathology. | mdpi.com |

| Triple Immunofluorescence | Fluorogold (FG), ATF3, Galectin 3 | To co-localize multiple proteins in injured neurons. | iiarjournals.org |

| Hoechst Staining | Nuclear DNA | To observe changes in nuclear morphology, such as condensation in apoptotic cells. | aginganddisease.org |

Future Directions and Emerging Research Avenues for 6 Hydroxydopamine Studies

Elucidating Unresolved Mechanisms of Neurotoxicity

While oxidative stress is a primary driver of 6-OHDA's toxicity, emerging research is focused on dissecting other intricate cellular pathways that contribute to neuronal death. frontiersin.orgnih.gov Two key areas of investigation are endoplasmic reticulum (ER) stress and mitochondrial dynamics.

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER, a condition known as ER stress, triggers the Unfolded Protein Response (UPR). jneurosci.org Studies show that 6-OHDA induces ER stress, leading to the activation of key UPR signaling pathways. jneurosci.orgnih.govmdpi.com In human neuroblastoma SH-SY5Y cells, 6-OHDA treatment increases the expression of ER stress markers such as the C/EBP homologous transcription factor CHOP/Gadd153 and the ER chaperone Bip/Grp78. nih.gov This induction is linked to decreased proteasome activity and the accumulation of ubiquitinated proteins. nih.gov In rat models, the expression of GRP78 and CHOP can increase by as much as 400% in the substantia nigra following 6-OHDA administration, indicating that ER stress is involved in the progression of parkinsonism. shahed.ac.ir Research is now focused on the specific arms of the UPR, such as the PERK/CHOP and IRE1/JNK signaling pathways, to determine their relative contributions to apoptosis. mdpi.com Recent findings suggest that targeting the IRE1/JNK pathway may be a more effective therapeutic strategy as it can affect multiple pro-apoptotic pathways simultaneously. mdpi.com

Mitochondrial Dynamics: Beyond the direct inhibition of respiratory chain complexes, 6-OHDA profoundly disrupts mitochondrial dynamics—the balance of mitochondrial fission (division) and fusion. nih.gov In SH-SY5Y cells, 6-OHDA induces significant mitochondrial fragmentation, an event that precedes the collapse of the mitochondrial membrane potential and the release of cytochrome c. nih.govcapes.gov.br This fission process is dependent on the Dynamin-related protein 1 (Drp1), which translocates from the cytosol to the mitochondria to mediate scission. nih.govresearchgate.net Silencing Drp1 has been shown to prevent 6-OHDA-induced mitochondrial fragmentation and reduce subsequent cell death. capes.gov.br This highlights that an imbalance in mitochondrial dynamics is a critical and early event in the neurotoxic cascade. nih.govnih.gov Intriguingly, while genetic deficiencies in mitochondrial fusion and fission protect against 6-OHDA-induced neurodegeneration in C. elegans, mutations in mitophagy genes (the process of clearing damaged mitochondria) generally sensitize neurons to damage. mdpi.com

Advancements in Modeling Complex Neurodegenerative Phenotypes

To better recapitulate the complexity of human neurodegenerative diseases, researchers are moving beyond traditional cell cultures and animal models. Advanced platforms like microfluidic devices and 3D organoids are enabling more sophisticated studies of 6-OHDA-induced pathology. aston.ac.ukshefayekhatam.ir

Microfluidic Systems: Microfluidic devices offer high-throughput capabilities and precise control over the cellular microenvironment. aip.orgnih.gov These systems can be used to generate stable concentration gradients of neurotoxins like 6-OHDA, allowing for the simultaneous study of different levels of cellular stress. aip.orgnih.govucla.edu For example, using a microfluidic channel with PC12 cells, researchers have demonstrated that lower concentrations of 6-OHDA (below ~260 μM) primarily induce apoptosis, while higher concentrations lead to necrosis. aip.orgnih.gov This technology provides a powerful tool for optimizing neurotoxin concentrations to create more accurate in vitro models of disease for drug discovery applications. ucla.edu Microfluidic platforms are also being designed to study axon injury and regeneration in a controlled manner following chemical insults with 6-OHDA. mdpi.com

Human Brain Organoids: Human midbrain-like organoids (hMLOs), derived from pluripotent stem cells, represent a significant leap forward in modeling neurodegeneration. synapticure.comresearchgate.net These 3D structures mimic aspects of the human midbrain, containing various cell types, including mature dopaminergic neurons and astrocytes. synapticure.com When treated with 6-OHDA, these organoids exhibit a loss of dopaminergic neurons and fragmented neurites, successfully modeling key pathological features. synapticure.comnews-medical.net Compared to 2D models, dopaminergic neurons within 3D organoids show greater resistance to oxidative stress, with slower rates of apoptosis, which may better reflect the progressive nature of neurodegenerative diseases. accscience.com These models are proving invaluable for studying neurotoxicity, neuroinflammatory responses, and the efficacy of potential therapeutics in a system that more closely resembles the human brain. accscience.comclinicalschizophrenia.net

Exploring Novel Modulators of 6-Hydroxydopamine Toxicity

A primary goal of 6-OHDA research is to identify and characterize compounds that can protect neurons from its toxic effects. This has led to the exploration of a wide range of potential modulators, from antioxidants and metal chelators to inhibitors of specific signaling pathways.

Several natural and synthetic compounds have shown promise in mitigating 6-OHDA-induced cell death. The flavonoid luteolin (B72000) and the antioxidant sodium pyruvate (B1213749) have demonstrated protective and even potentiating effects when used together in SH-SY5Y cells. scirp.org Similarly, oleanolic acid, a pentacyclic triterpenoid, protects by attenuating intracellular reactive oxygen species (ROS) and reducing microglial activation. frontiersin.org Chrysotoxine, a bibenzyl compound, appears to work by protecting mitochondria and modulating NF-κB activation. nih.gov Synthetic compounds are also under active investigation. A novel antioxidant, KM-34, was shown to attenuate 6-OHDA-induced cell death by inhibiting H2O2 generation and preventing mitochondrial membrane potential dissipation. nih.gov Furthermore, a series of bis-sulfonamide derivatives were found to protect neurons by enhancing the activity of NAD-dependent deacetylase sirtuin-1 (SIRT1). frontiersin.org

The table below summarizes selected findings on novel modulators of 6-OHDA toxicity.

| Modulator/Strategy | Proposed Mechanism | Model System | Key Protective Effect | Citation(s) |

| KM-34 | Antioxidant; Inhibits H2O2 generation and mitochondrial swelling. | PC12 Cells | Markedly attenuated cell death. | nih.gov |

| 1-hydroxypyridin-2-one (1,2-HOPO) Chelators | Chelation of the neuronal labile iron pool. | SH-SY5Y Cells | Protected against reduction in Tyrosine Hydroxylase and Synaptophysin. | oup.com |

| Luteolin and Pyruvate | Antioxidant properties; Stabilization of mitochondrial membrane potential. | SH-SY5Y Cells | Additive protective effects against cell death. | scirp.org |

| Compound A (LATS Inhibitor) | LATS kinase inhibition; Increased Bcl-xL expression. | SH-SY5Y Cells, Mice | Inhibited 6-OHDA-induced cell death and ameliorated loss of dopaminergic neuron markers. | jst.go.jp |

| Bis-sulfonamide Derivatives | Sirtuin 1 (SIRT1) activation; Reduced oxidative stress. | SH-SY5Y Cells | Restored cell viability and protected against mitochondrial dysfunction. | frontiersin.org |

| Chrysotoxine | Mitochondrial protection; Modulation of NF-κB activation. | SH-SY5Y Cells | Attenuated apoptosis, ROS generation, and mitochondrial dysfunction. | nih.gov |

| Galangin | Activation of the Nrf2/Keap1 signaling pathway. | HT22 Cells, C. elegans | Inhibited neuronal degeneration and decreased ROS generation. | mdpi.com |

| Omarigliptin | Antioxidant, anti-inflammatory, and anti-apoptotic actions; Upregulation of HO-1. | PC12 Cells | Significant reversal of 6-OHDA-induced toxicity. | mdpi.com |

| Activin A | Neuroprotection (mechanism under investigation). | Mice | Significant survival of dopaminergic neurons in the substantia nigra. | plos.org |

| Carboxyfullerenes | Potent free radical scavengers. | Primary Dopaminergic Neurons | Completely protected neurons from apoptosis. | jneurosci.org |

Development of Advanced Analytical Techniques for Biological Samples

A significant challenge in studying 6-OHDA is its inherent instability and rapid auto-oxidation, making its direct detection in biological systems difficult. acs.org Future research necessitates the development of more advanced and sensitive analytical techniques.

Recent studies have focused on detecting the products of 6-OHDA's biological activity. One key product is its stable, oxidized form, 2-hydroxy-5-(2-aminoethyl)-1,4-benzoquinone, also known as p-quinone. plos.org The formation of p-quinone from 6-OHDA can be determined spectrophotometrically. plos.org Research has demonstrated that dopamine (B1211576) can be oxidized to 6-OHDA p-quinone under physiologically relevant conditions, such as in a Fenton reaction system, suggesting that 6-OHDA may be formed endogenously. acs.orgacs.org This process involves the oxidation of dopamine to its o-quinone, followed by further oxidation by hydrogen peroxide to form the 6-OHDA p-quinone. acs.org Developing techniques to accurately quantify these quinones in biological samples could provide tangible evidence for the role of endogenous 6-OHDA in disease.

Beyond direct chemical detection, advanced analytical methods are being applied to measure the downstream physiological consequences of 6-OHDA administration. For example, Recurrence Quantification Analysis (RQA), a non-linear technique, is being used to analyze electrocardiogram (ECG) signals in animal models. frontiersin.org This method has shown that animals treated with 6-OHDA exhibit less heart rate variability and more stochasticity in short time epochs, suggesting a "rigid heart rate" that is a direct expression of Parkinsonian symptoms. frontiersin.org Such advanced analytical approaches provide novel biomarkers for assessing the systemic impact of 6-OHDA.

Role of 6-Hydroxydopamine in Non-Neuronal Cellular Contexts and Oxidative Biology

While renowned for its neurotoxicity, the effects of 6-OHDA extend beyond the central nervous system, and its fundamental role in oxidative biology continues to be an active area of research.

Systemic administration of 6-OHDA is used to model peripheral sympathetic denervation, as it does not cross the blood-brain barrier. mdpi.com In animal models such as dogs, 6-OHDA induces a state of "chemical sympathectomy," characterized by a marked depletion of norepinephrine (B1679862) in the heart, carotid sinus, and spleen. ahajournals.orgahajournals.org This leads to chronic cardiovascular effects, including significant decreases in heart rate and blood pressure. ahajournals.orgahajournals.org The immediate effects, however, can be sympathomimetic, causing a sharp increase in blood pressure. mdpi.com These studies are crucial for understanding the role of the autonomic nervous system in cardiovascular regulation and the cardiac dysautonomia observed in diseases like Parkinson's. mdpi.comahajournals.org Interestingly, ovarian hormones may have a cardioprotective role against the effects of 6-OHDA. mdpi.com

At a more fundamental level, the auto-oxidation of 6-OHDA is a key process in its biological activity. nih.govnih.gov It is readily oxidized by molecular oxygen to generate reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide, as well as the electrophilic p-quinone. frontiersin.orgplos.org This process is central to its toxicity. nih.gov Research has shown that this auto-oxidation is initiated extracellularly and that the resulting hydrogen peroxide is a key mediator of cell death. nih.gov The interaction of 6-OHDA and its oxidation products with cellular components, such as the protein DJ-1, is a critical area of study. The p-quinone, not hydrogen peroxide, appears to be primarily responsible for the oxidation of DJ-1 by depleting intracellular glutathione. plos.org

常见问题

Q. What are the established methods for synthesizing 2,3,5-Trihydroxyphenethylamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves catalytic hydrogenation of precursor quinones. For example, Pd/C catalysts in mixed solvents (e.g., LBA) under controlled hydrogen pressure (1–3 MPa) and temperature (50–80°C) can achieve >99% conversion efficiency. Optimal stirring speeds (≥800 rpm) and catalyst loading (5–10 wt%) minimize side reactions . Characterization via HPLC and spectroscopic methods (e.g., UV/Vis, NMR) is critical for verifying purity and structure.

Q. How is this compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Use a combination of:

- 1H-NMR and 13C-NMR to confirm hydroxyl and ethylamine substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- FT-IR to identify O–H and N–H stretching vibrations (3200–3500 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute stereochemical determination .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) due to risks of skin/eye irritation (H315, H318) and respiratory hazards (H335) .

- Work in fume hoods to avoid inhalation.

- Store separately from oxidizers and acids.

- Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does this compound modulate adrenergic receptor signaling in neural tissues, and what experimental models are optimal for studying this?

- Methodological Answer :

- In vitro : Use rat cerebral cortical slices treated with 6-hydroxydopamine to deplete endogenous catecholamines, then expose to 10–100 µM this compound. Measure cAMP accumulation via radioimmunoassays to assess α/β-adrenergic receptor activation .

- In vivo : Combine microdialysis with HPLC-ECD to monitor neurotransmitter release in limbic forebrain regions .

Q. What strategies resolve contradictions in reported toxicological profiles of this compound?

- Methodological Answer :

- Dose-response studies : Test subacute (e.g., 100 mg/kg SC in mice over 52 weeks) vs. acute exposures to clarify carcinogenic potential .

- Mechanistic assays : Evaluate reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) to distinguish direct toxicity from metabolite-driven effects.

- Cross-species validation : Compare rodent and human cell lines (e.g., SH-SY5Y neurons) to identify species-specific metabolic pathways .

Q. How can catalytic systems be optimized for sustainable large-scale synthesis of this compound derivatives?

- Methodological Answer :

- Solvent selection : Replace THF with recyclable solvents (e.g., ionic liquids) to improve green metrics.

- Catalyst regeneration : Treat used Pd/C with acetic acid washes to remove TMBQ/TMHQ deposits, restoring >90% activity over 5 cycles .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times by 40% .

Methodological Notes

- Data Interpretation : Discrepancies in neuroactivity data may arise from batch-to-batch purity variations. Always validate compound purity via HPLC (>98%) before biological assays .

- Experimental Design : For receptor studies, include controls with selective antagonists (e.g., propranolol for β-adrenergic receptors) to isolate target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。